molecular formula C19H19N3O5S B2602102 1-(3,5-dimethylphenyl)-3-(4-nitrophenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide CAS No. 879930-20-8

1-(3,5-dimethylphenyl)-3-(4-nitrophenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide

Cat. No. B2602102
CAS RN: 879930-20-8
M. Wt: 401.44
InChI Key: VYVZQJKUYYPXIG-UHFFFAOYSA-N
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Description

1-(3,5-dimethylphenyl)-3-(4-nitrophenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide is a useful research compound. Its molecular formula is C19H19N3O5S and its molecular weight is 401.44. The purity is usually 95%.
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Scientific Research Applications

Magnetic and Photochromic Properties

Compounds with structures incorporating elements of the requested chemical, such as bisthienylethenes, have been studied for their multifunctional applications, including slow magnetic relaxation and photochromic behavior. For instance, bisthienylethene-cobalt(II) complexes have been synthesized, demonstrating distinct magnetic behaviors and photochromic properties under specific irradiation conditions, indicating their potential in magnetic and optical storage applications (Cao, Wei, Li, & Gu, 2015).

Electropolymerization and Conducting Polymers

Research into imidazolium salts and their complexes with metals like Pd(II) and Pt(II) has shown the capacity for electropolymerization, leading to conducting metallopolymers. These studies highlight the potential of such compounds in creating thin films for electronic applications, showcasing the versatility of imidazole derivatives in synthesizing materials with desirable electrical properties (Wang, Guo, & Jones, 2019).

Luminescence Sensing

Dimethylphenyl imidazole dicarboxylate-based lanthanide metal-organic frameworks have been explored for their luminescence sensing capabilities, particularly for detecting benzaldehyde-based derivatives. This research illustrates the potential use of structurally similar compounds in fluorescence sensors, which could be applied in various analytical and diagnostic fields (Shi, Zhong, Guo, & Li, 2015).

Radical Chemistry and Material Science

Studies on stable radical derivatives carrying phenylacetylene units reveal insights into the magnetic properties and structural analysis of these radicals. Such compounds offer a glimpse into the design of electroactive materials with paramagnetic properties, relevant for advanced materials science research (Miyashiro, Ishii, Miura, & Yoshioka, 2018).

Synthesis of Zinc Oxide Nanoparticles

Imidazole derivatives have been proposed as organic precursors for the synthesis of zinc oxide nanoparticles, highlighting a route towards nanomaterial synthesis that could be pertinent to the development of semiconductors, sensors, and catalytic agents (Padhy, Chetia, Mishra, Pati, & Iyer, 2010).

properties

IUPAC Name

3-(3,5-dimethylphenyl)-1-(4-nitrophenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d]imidazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O5S/c1-12-7-13(2)9-16(8-12)21-18-11-28(26,27)10-17(18)20(19(21)23)14-3-5-15(6-4-14)22(24)25/h3-9,17-18H,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYVZQJKUYYPXIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N2C3CS(=O)(=O)CC3N(C2=O)C4=CC=C(C=C4)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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